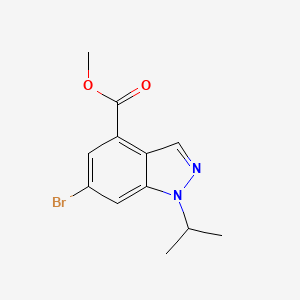

methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Description

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate (CAS 1346702-52-0) is a brominated indazole derivative with a methyl ester group at position 4 and an isopropyl substituent at position 1. It is commercially available with a purity of ≥97% and is stored at room temperature under standard transport conditions . This compound serves as a key intermediate in pharmaceutical and chemical synthesis, particularly in Suzuki coupling reactions to introduce aryl groups at the brominated position . Its structural features—such as the electron-withdrawing bromine atom and the lipophilic isopropyl group—make it valuable for designing bioactive molecules, including kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name |

methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWPGLSNRZLQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves forming the indazole ring through cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, CN112321510A details a three-step synthesis of 4-bromo-5-methyl-1H-indazole using:

-

Lithium diisopropylamide (LDA) -mediated deprotonation of 2-bromo-4-fluorotoluene.

-

Reaction with dimethylformamide (DMF) to yield an aldehyde intermediate.

-

Oxime formation with methoxylamine hydrochloride, followed by cyclization using hydrazine hydrate.

Adapting this protocol, the target compound could be synthesized by substituting the starting material with a pre-functionalized indazole bearing a methyl ester at C4.

Palladium-Catalyzed Coupling

US20110172428A1 highlights the use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for coupling indazole-3-carboxylic acid with amines. While this patent focuses on quinuclidine derivatives, analogous strategies could esterify a carboxylic acid intermediate at C4 using methanol and HBTU.

N1-Isopropylation

Introducing the isopropyl group at N1 typically involves alkylation with isopropyl bromide or iodide. CN112321510A employs tetrahydrofuran (THF) as a solvent and LDA as a base, achieving 87.6% yield in analogous reactions. Optimal conditions include:

C6-Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is challenging due to the indazole’s directing effects. CN102911174A demonstrates bromination at specific positions using NaNO₂ in dilute H₂SO₄/HCl at -5°C–0°C, achieving >90% yield. For the target compound, bromination likely occurs at C6 due to the electron-withdrawing carboxylate group at C4, which meta-directs electrophiles.

C4-Esterification

The methyl ester is introduced either:

-

Early-stage : Using methyl acetoacetate in cyclization reactions (as in CN102911174A ).

-

Late-stage : Via Fischer esterification of a carboxylic acid intermediate with methanol and H₂SO₄.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

-

LDA : Essential for deprotonating aromatic substrates, enabling directed metalation.

-

HBTU : Efficient for carboxylate activation, reducing side reactions compared to DCC/DMAP.

Analytical Characterization

CN112321510A provides validated analytical data for a related compound, including:

For the target compound, similar techniques would verify regiochemistry and purity.

Industrial and Environmental Considerations

Scientific Research Applications

Pharmaceutical Applications

Aldosterone Synthase Inhibition

One of the significant applications of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is in the development of aldosterone synthase inhibitors. Aldosterone plays a crucial role in regulating blood pressure and fluid balance, and its overproduction is associated with various diseases such as hypertension and heart failure. Compounds that inhibit aldosterone synthase can potentially treat these conditions by lowering aldosterone levels .

Anticancer Activity

Research indicates that indazole derivatives, including methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate, exhibit anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer) and other tumor models. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Case studies have demonstrated that related indazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .

Dopamine Receptor Agonism

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate and its analogs have shown promise as selective agonists for dopamine receptors. This property suggests potential applications in treating neurological disorders such as Parkinson's disease, where dopamine signaling is impaired.

Synthesis and Characterization

The synthesis of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate typically involves the bromination of indazole derivatives followed by carboxylation reactions. The purity and identity of synthesized compounds are usually confirmed through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Aldosterone Inhibition | Investigated the effects of indazole derivatives on aldosterone synthase | Demonstrated significant reduction in aldosterone levels in vitro |

| Anticancer Activity Assessment | Evaluated cytotoxic effects on MCF-7 cell line | Indicated IC50 values comparable to standard chemotherapeutics |

| Antimicrobial Testing | Assessed activity against various bacterial strains | Showed notable inhibition against Staphylococcus aureus and Escherichia coli |

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Modulating Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to therapeutic effects.

Interfering with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication or transcription processes.

Molecular Targets and Pathways:

Enzymes: Kinases, proteases, and oxidoreductases.

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.

Pathways: Apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The methyl ester at position 4 offers a balance between stability and reactivity, enabling further derivatization (e.g., hydrolysis to carboxylic acid) .

- Halogen substitutions (e.g., iodine at position 3) can modify electronic properties and binding affinities, as seen in kinase inhibitors like Selumetinib .

Biological Activity

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃BrN₂O₂

- Molecular Weight : Approximately 297.148 g/mol

- Structural Features : The compound features a bromine atom on the indazole ring and an isopropyl group, which may enhance its lipophilicity and biological activity compared to other similar compounds.

The biological activity of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate can be attributed to several mechanisms:

1. Enzyme Inhibition :

The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant in the context of anti-inflammatory and anticancer effects.

2. Receptor Modulation :

It interacts with various cellular receptors, modulating their signaling pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or promoting apoptosis in cancer cells.

3. DNA/RNA Interference :

The compound may bind to nucleic acids, interfering with their replication or transcription processes, which is crucial for its potential anticancer activity.

Biological Activities

Research indicates that methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate exhibits a range of biological activities:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary studies suggest it may reduce the production of prostaglandins, thereby alleviating inflammation .

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The bromine substitution and isopropyl group may enhance its efficacy against tumor cells by promoting apoptosis through modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related indazole derivatives, providing insights into the potential effects of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 3b | COX-1 Inhibition | 19.45 ± 0.07 |

| 4b | COX-2 Inhibition | 23.8 ± 0.20 |

| 7 | Anticancer Activity | Not specified |

| 9 | Anti-inflammatory | Not specified |

These findings highlight the compound's potential as a lead candidate for drug development targeting inflammation and cancer .

Future Directions

The unique structural features of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate suggest it could serve as a valuable scaffold for developing new therapeutics. Further studies are needed to elucidate its precise mechanisms of action and to evaluate its efficacy in vivo.

Q & A

Q. Table 1: Example Synthetic Pathway

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?

Answer:

Key techniques include:

- H NMR : Look for signals at δ 1.4–1.6 ppm (isopropyl CH), δ 4.0–4.2 ppm (ester OCH), and δ 7.5–8.5 ppm (indazole aromatic protons) .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3100 cm (indazole N-H) .

- Mass Spectrometry : Molecular ion peak at m/z 283.04 (M) with isotopic pattern confirming bromine .

Advanced Note : Discrepancies in NMR integration (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How can researchers optimize Suzuki coupling conditions to improve yields of indazole derivatives?

Answer: Optimization involves:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for enhanced stability in polar solvents (e.g., DMF/HO) .

- Base Screening : KCO or CsCO to maintain pH >9, minimizing side reactions.

- Temperature Control : 80–100°C for 12–24 hours to balance reaction rate and decomposition .

Data Contradiction : Lower yields (<50%) may arise from competing protodeboronation; adding excess boronate ester (1.5–2.0 eq.) mitigates this .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Contradictions often stem from:

- Tautomerism : The indazole NH proton may exchange rapidly, causing signal broadening. Use DO shake tests or low-temperature NMR to confirm .

- Rotameric States : Isopropyl groups can create rotamers, splitting signals. Variable-temperature NMR (e.g., 25°C vs. 60°C) resolves this .

Example : In H NMR (DMSO-d), the isopropyl CH signal splits into a septet (δ 1.4 ppm) due to restricted rotation .

Basic: What protocols ensure purity (>95%) for this compound in preclinical studies?

Answer:

Q. Table 2: Purity Assessment Workflow

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, λ = 254 nm | Purity ≥95% |

| GC-MS | He carrier gas, 70°C ramp | Solvent residues <0.1% |

Advanced: What strategies are employed to study the biological activity of derivatives of this compound?

Answer:

- In Silico Screening : Molecular docking (e.g., using AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

- In Vitro Assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .

Case Study : Derivatives showed IC values of 2–10 µM against breast cancer cells, correlating with substituent electronegativity .

Advanced: How can researchers resolve discrepancies in melting point data across synthetic batches?

Answer:

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Recrystallization Solvent : Switch from ethanol (mp 120–122°C) to ethyl acetate (mp 124–126°C) to standardize crystal packing .

Note : Contaminants (e.g., unreacted starting material) lower melting points; confirm via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.